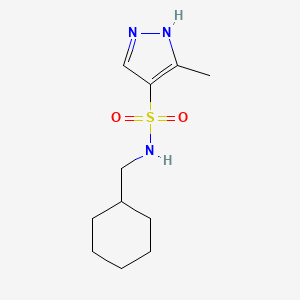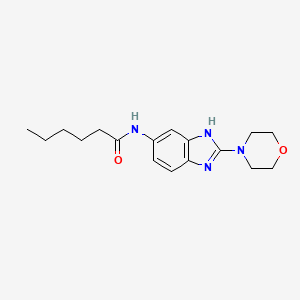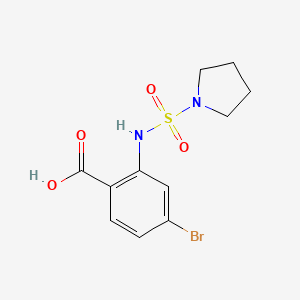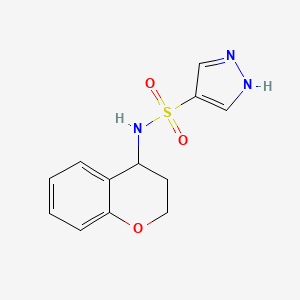
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone, also known as HPEMPE, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been the subject of extensive research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant effects, which may help to protect against oxidative stress and damage. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone in lab experiments is its relatively low toxicity and high purity. Additionally, its potential therapeutic applications make it an attractive compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve yield and purity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future studies may also explore the use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, the potential use of this compound as a diagnostic tool for certain diseases may also be explored.
Métodos De Síntesis
The synthesis of 2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone involves the reaction of 1-(2-methylpiperidin-1-yl)ethanone with 4-hydroxythiophenol in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an analgesic and antitumor agent.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-4-2-3-9-15(11)14(17)10-18-13-7-5-12(16)6-8-13/h5-8,11,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSZDVAHCQNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)





![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)